MANNOTRIOSE-(FUCOSYL-DI-(N-ACETYL-D-*GLUCOSAMINE))-B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

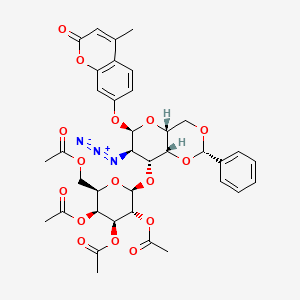

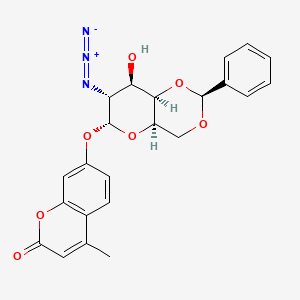

Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is a complex oligosaccharide that belongs to the family of N-glycans. It is characterized by the presence of three mannose residues linked to a core structure that includes fucose and N-acetyl-D-glucosamine units. This compound is often referred to as a core fucosylated oligomannose glycan and is commonly found in glycoproteins, particularly in the glycosylation sites of proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B typically involves the stepwise assembly of monosaccharide units using glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosylation reactions are then carried out using glycosyl donors and acceptors under the influence of catalysts such as Lewis acids or transition metal complexes. The final product is obtained after deprotection of the hydroxyl groups.

Industrial Production Methods

Industrial production of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B often involves the use of enzymatic methods. Enzymes such as glycosyltransferases are employed to catalyze the transfer of sugar moieties to the growing oligosaccharide chain. This method is advantageous due to its high specificity and efficiency. The enzymes are typically derived from microbial sources and are used in bioreactors to produce the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar residues can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the sugar residues can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under controlled conditions.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used under anhydrous conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Plays a crucial role in the study of glycoprotein structure and function, particularly in the context of cell-cell recognition and signaling.

Medicine: Investigated for its potential in therapeutic applications, including as a biomarker for certain diseases and as a target for drug development.

Industry: Utilized in the production of glycoprotein-based biopharmaceuticals and in the development of diagnostic assays.

Wirkmechanismus

The mechanism of action of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B involves its interaction with specific molecular targets such as lectins and glycosyltransferases. The compound binds to these proteins through its carbohydrate moieties, influencing various biological processes such as cell adhesion, immune response, and protein folding. The pathways involved include the modulation of glycoprotein function and the regulation of glycosylation patterns.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-A: Similar structure but with different glycosidic linkages.

Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-C: Contains additional sugar residues.

Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-D: Lacks certain functional groups present in compound B.

Uniqueness

Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is unique due to its specific glycosidic linkages and the presence of core fucosylation. This structural uniqueness imparts distinct biological properties, making it a valuable compound for studying glycoprotein interactions and functions.

Eigenschaften

CAS-Nummer |

142561-43-1 |

|---|---|

Molekularformel |

C68H114N4O50 |

Molekulargewicht |

1787.638 |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C68H114N4O50/c1-16-34(86)44(96)49(101)63(107-16)105-14-22(85)53(35(87)21(6-73)69-17(2)81)116-60-31(70-18(3)82)41(93)56(29(13-80)112-60)119-66-52(104)57(120-68-59(48(100)39(91)26(10-77)111-68)122-62-33(72-20(5)84)43(95)55(28(12-79)114-62)118-65-51(103)46(98)37(89)24(8-75)109-65)40(92)30(115-66)15-106-67-58(47(99)38(90)25(9-76)110-67)121-61-32(71-19(4)83)42(94)54(27(11-78)113-61)117-64-50(102)45(97)36(88)23(7-74)108-64/h6,16,21-68,74-80,85-104H,7-15H2,1-5H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)/t16-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67+,68-/m0/s1 |

InChI-Schlüssel |

RSHPVGDNLRQFMQ-CLSJKVETSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

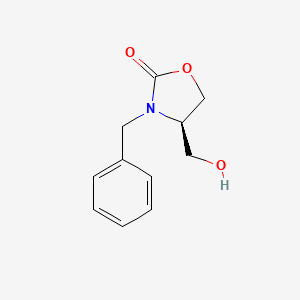

![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)